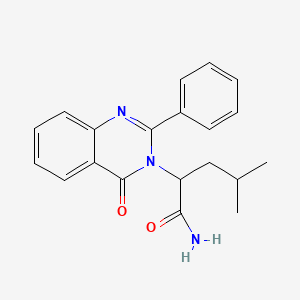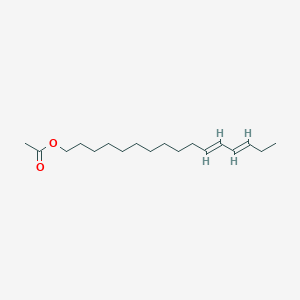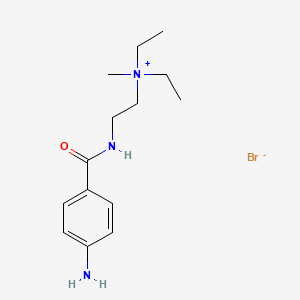
(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide is a chemical compound with the molecular formula C14-H24-N3-O.Br and a molecular weight of 330.32 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide involves the reaction of p-aminobenzoic acid with diethylmethylamine in the presence of a suitable brominating agent . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions can yield various substituted derivatives .
科学研究应用
(2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies due to its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to (2-(p-Aminobenzamido)ethyl)diethylmethylammonium bromide include:
- (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
- Other benzamide derivatives with similar structures and properties
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .
属性
CAS 编号 |
97340-06-2 |
|---|---|
分子式 |
C14H24BrN3O |
分子量 |
330.26 g/mol |
IUPAC 名称 |
2-[(4-aminobenzoyl)amino]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C14H23N3O.BrH/c1-4-17(3,5-2)11-10-16-14(18)12-6-8-13(15)9-7-12;/h6-9H,4-5,10-11H2,1-3H3,(H2-,15,16,18);1H |
InChI 键 |
FEJGMTKQZCXQJW-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


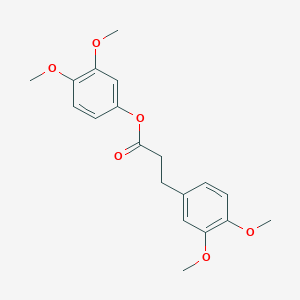
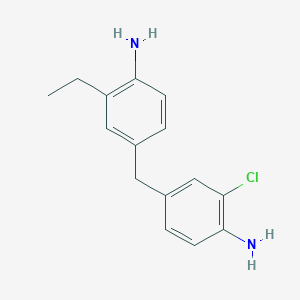
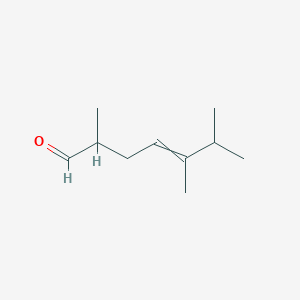
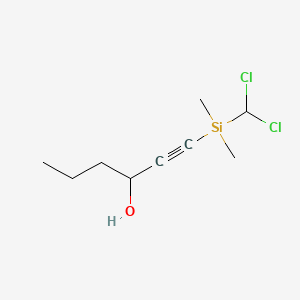

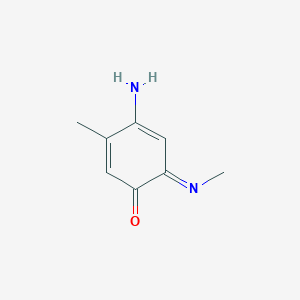
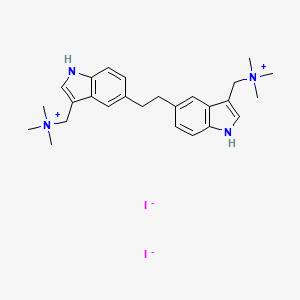

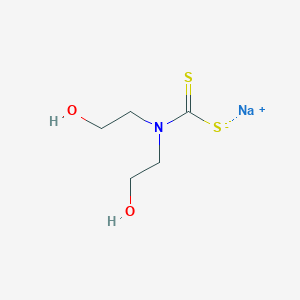
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
